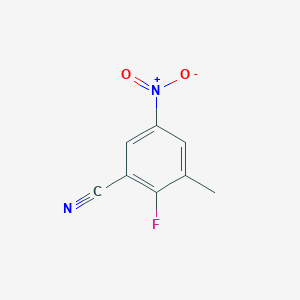

2-Fluoro-3-methyl-5-nitrobenzonitrile

Description

Properties

Molecular Formula |

C8H5FN2O2 |

|---|---|

Molecular Weight |

180.14 g/mol |

IUPAC Name |

2-fluoro-3-methyl-5-nitrobenzonitrile |

InChI |

InChI=1S/C8H5FN2O2/c1-5-2-7(11(12)13)3-6(4-10)8(5)9/h2-3H,1H3 |

InChI Key |

HDVGSUHCIZIHFN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1F)C#N)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

2-Fluoro-3-methyl-5-nitrobenzonitrile is widely used in scientific research due to its unique chemical properties. It serves as a building block for synthesizing various pharmaceuticals, agrochemicals, and organic materials. Its applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways. The presence of the nitro group allows it to interact with biological macromolecules, while the fluorine atom enhances its binding affinity. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Fluoro-3-methyl-5-nitrobenzonitrile can be contrasted with analogous benzonitrile derivatives. Key comparisons include:

Positional Isomers and Substituent Effects

Functional Group Variations

- 4-Nitro-2-(trifluoromethyl)benzonitrile (C₈H₃F₃N₂O₂, MW 220.11): The trifluoromethyl (-CF₃) group at position 2 is stronger electron-withdrawing than methyl, increasing the compound’s lipophilicity and resistance to metabolic degradation. Nitro at position 4 alters regioselectivity in further reactions .

- 2-Fluoro-5-hydroxybenzonitrile (C₇H₃FNO, MW 151.10): The hydroxyl (-OH) group at position 5 enhances solubility in polar solvents but reduces stability under acidic conditions compared to nitro .

- 2-Fluoro-3-methyl-6-nitroaniline (C₇H₇FN₂O₂, MW 170.14): The amine (-NH₂) group at position 1 increases basicity and susceptibility to diazotization, contrasting with the nitrile’s inertness in such reactions .

Electronic and Steric Effects

- Trifluoromethyl vs. Methyl : Compounds like 2-Fluoro-5-(trifluoromethyl)benzonitrile (C₈H₃F₄N, MW 199.11) exhibit higher thermal stability and electron deficiency due to -CF₃, whereas the methyl group in the target compound moderates these effects .

- Nitro vs. Iodo : 2-Fluoro-5-iodobenzonitrile (C₇H₃FIN, MW 273.01) features iodine at position 5, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the nitro group, which directs electrophilic attacks .

Biological Activity

2-Fluoro-3-methyl-5-nitrobenzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features multiple functional groups, including a fluoro, nitro, and nitrile group, which contribute to its reactivity and biological profile. This article explores the biological activities associated with this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes that involve the introduction of the fluoro and nitro groups onto a benzonitrile scaffold. The compound's preparation typically involves electrophilic aromatic substitution reactions, where nitro and fluorine substituents are introduced under controlled conditions to ensure high yields and selectivity.

Antimicrobial Properties

Research has indicated that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of related compounds have been shown to possess potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL for various derivatives . This suggests that this compound may also exhibit similar antimicrobial properties, making it a candidate for further investigation in the development of antitubercular agents.

Anticancer Activity

The compound's structural characteristics position it as a potential anticancer agent. Studies have demonstrated that similar nitro-substituted benzonitriles can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival . The introduction of the methyl group may enhance its lipophilicity and binding affinity to target proteins involved in cancer progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. The presence of electron-withdrawing groups like nitro and nitrile enhances the compound's reactivity towards biological targets. Table 1 summarizes the SAR findings from related compounds:

| Compound | Substituents | MIC (μg/mL) | Biological Activity |

|---|---|---|---|

| A | Nitro | 4 | Antimycobacterial |

| B | Nitro + Fluoro | 16 | Anticancer |

| C | Methyl + Nitro | 32 | Antiproliferative |

Case Studies

A notable case study involved the evaluation of a series of nitrophenyl compounds against M. tuberculosis strains. One derivative exhibited an MIC value of 4 μg/mL against both wild-type and rifampicin-resistant strains, highlighting the potential efficacy of fluorinated compounds in overcoming drug resistance . Furthermore, another study indicated that methylation at specific positions could significantly enhance antiproliferative activity against cancer cell lines, suggesting that similar modifications to this compound could yield promising results .

Q & A

Q. What are the optimal synthetic routes for preparing 2-fluoro-3-methyl-5-nitrobenzonitrile, and how do reaction conditions influence yield?

The synthesis of this compound typically involves sequential functionalization of a benzene ring. Key steps include:

- Nucleophilic fluorination : Precursors like benziodoxolones are used under polar aprotic solvents (e.g., DMF) to introduce fluorine at the ortho position .

- Nitration : A mixture of HNO₃/H₂SO₄ is employed to introduce the nitro group, with temperature control (<50°C) critical to avoid over-nitration or decomposition .

- Methylation : Methyl groups are introduced via Friedel-Crafts alkylation or using methyl halides in the presence of Lewis acids (e.g., AlCl₃) .

Q. Yield Optimization :

Q. How can researchers purify and characterize this compound effectively?

Purification Methods :

Q. Characterization Techniques :

- ¹H/¹³C NMR : Key signals include the nitrile carbon (~115 ppm, ¹³C), aromatic fluorine coupling (J = 8–12 Hz), and methyl group protons (δ 2.3–2.5 ppm) .

- HRMS : Confirm molecular weight (calc. 180.14 g/mol) with <2 ppm error .

- IR Spectroscopy : Nitrile stretch (~2230 cm⁻¹), nitro group (~1520 cm⁻¹) .

Advanced Research Questions

Q. How do electron-withdrawing groups (nitro, fluoro) influence the reactivity of this compound in substitution reactions?

The nitro group (meta-directing) and fluoro group (ortho/para-directing) create a unique electronic environment:

Q. Mechanistic Insights :

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation during synthesis?

Case Study : Discrepancies in nitration yields (50–75%) may arise from:

- Impurity in precursors : Use HPLC to verify starting material purity (>98%) .

- Temperature gradients : Optimize using microreactors for consistent heat distribution .

- Byproduct Analysis :

Statistical Design : Apply response surface methodology (RSM) to model interactions between temperature, solvent, and catalyst loading .

Q. How can computational methods predict the biological activity of this compound?

In Silico Approaches :

- Molecular Docking : Screen against enzymes (e.g., cytochrome P450) to predict metabolic stability. The nitro group may form hydrogen bonds with active-site residues .

- QSAR Modeling : Correlate substituent effects (e.g., Hammett σ values) with antimicrobial activity. Fluorine’s electronegativity enhances membrane permeability .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.1), suggesting moderate blood-brain barrier penetration .

Validation : Compare with analogs (e.g., 3-fluoro-5-nitrobenzonitrile) to isolate methyl group contributions to toxicity .

Q. What safety protocols are critical when handling this compound?

Hazard Mitigation :

- Personal Protective Equipment (PPE) : Nitrile gloves, goggles, and fume hoods for nitration steps (risk of NOx release) .

- Storage : Keep in amber glass at 4°C to prevent photodegradation; label with GHS codes (e.g., H302: harmful if swallowed) .

- Spill Management : Neutralize with 10% sodium bicarbonate before disposal .

Material Compatibility : Avoid reactive metals (e.g., aluminum) during synthesis to prevent explosive side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.